Isoquinoline-8-sulfonamide

Casein Kinase I Selectivity Kinase Inhibitor

Sourcing the correct isoquinoline scaffold is critical to avoid off-target kinase inhibition. Isoquinoline-8-sulfonamide is the unsubstituted parent building block for a family of ATP-competitive kinase inhibitors. - Enables synthesis of selective probes: derivatives such as CKI-7 (CK1-selective, Ki=8.5 µM) and H-1152 (ROCK-selective, Ki=1.6 nM) rely on this core. - Subtle ring substitutions dramatically alter selectivity profiles (e.g., H-8 vs H-7), making the unsubstituted scaffold essential for reproducible SAR studies. - Supplied as a research-grade intermediate with consistent quality; global shipping available for routine procurement.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
Cat. No. B15266091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-8-sulfonamide
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)N
InChIInChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,(H2,10,12,13)
InChIKeyABOWKURZVKFZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-8-sulfonamide: Kinase Inhibitor Scaffold


Isoquinoline-8-sulfonamide (CAS 1505341-54-7) is a core heterocyclic scaffold for a family of compounds that act as ATP-competitive inhibitors of various protein kinases [1]. The unsubstituted parent molecule is a building block with a molecular weight of 208.24 g/mol , but its differentiation lies in its derivatives. Key examples, such as N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7), demonstrate high selectivity for Casein Kinase I (Ki = 8.5 µM) over Casein Kinase II (Ki = 70 µM) [2]. The isoquinoline-8-sulfonamide scaffold forms key hydrogen bonds and hydrophobic contacts within the ATP-binding pocket of kinases [3].

Core scaffold for ATP‑competitive kinase inhibitor design
Derivative modifications enable isoform‑selective inhibition (e.g., CK1, ROCK)
Structural basis in ATP‑binding pocket supports rational inhibitor development

Isoquinoline-8-sulfonamide Substitution Risks


In-class substitution of isoquinoline-8-sulfonamide derivatives is not feasible because subtle changes in ring substituents dramatically alter kinase selectivity, potency, and off-target profiles. For instance, while H-8 is a potent inhibitor of cyclic nucleotide-dependent kinases, its close analog H-7 is a potent inhibitor of protein kinase C, demonstrating a clear functional divergence from a small structural modification [1]. Furthermore, structural studies show that selectivity is achieved through specific interactions of substituents at the 5 and 8 positions of the isoquinoline ring with the kinase active site [2]. The quantitative evidence below demonstrates that procuring a specific derivative, rather than a generic alternative, is critical for reproducible, interpretable experimental outcomes.

Substituent Impact
Minor ring substituent changes may alter kinase selectivity and off‑target profiles, limiting direct analog replacement.
Divergent Profiles
Close structural analogs H‑8 and H‑7 exhibit distinct inhibition of cyclic nucleotide‑dependent kinases versus PKC; target engagement is not interchangeable.
Critical Substituent
The 8‑chloro group is essential for MLC‑kinase affinity (HA‑156 vs HA‑100). Dechlorinated analogs may show markedly reduced target binding.

Isoquinoline-8-sulfonamide Derivative Selectivity Profiles


CKI-7: Casein Kinase I Selectivity

The isoquinoline-8-sulfonamide derivative CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide) demonstrates 8.2-fold selectivity for Casein Kinase I (CK1) over Casein Kinase II (CK2), a key differentiator from non-selective ATP-competitive inhibitors [1].

CKI‑7: CK1 vs CK2
Head‑to‑head
CK1 Ki 8.5 µM vs CK2 Ki 70 µM · 8.2‑fold selectivity
Supports CK1‑selective pathway studies
In vitro ATP‑competitive inhibition; reported selectivity context
Casein Kinase I Selectivity Kinase Inhibitor

H-1152: Potent and Selective ROCK Inhibition

An isoquinoline-8-sulfonamide derivative (H-1152) achieves a remarkable Ki of 1.6 nM for ROCK, demonstrating 394-fold selectivity over PKA (Ki=630 nM) and over 5,000-fold selectivity over PKC (Ki=9.27 µM) . It is also documented as a more potent and selective inhibitor than Y-27632 .

H‑1152: ROCK Inhibition
Data to verify
ROCK Ki 1.6 nM · 394‑fold over PKA · >5,000‑fold over PKC
Supports ROCK pathway‑specific assay context
Product specification data; independent validation recommended
ROCK Rho-associated kinase Potency Selectivity

H-8 vs. H-7: Divergent Kinase Inhibition Profiles

A direct head-to-head comparison of two closely related isoquinoline-5-sulfonamides, H-8 and H-7, reveals a stark functional divergence. H-8 preferentially inhibits cyclic nucleotide-dependent kinases, while H-7 is more potent against Protein Kinase C [1].

H‑8 vs H‑7 Kinase Profiling
Head‑to‑head
H‑8: cGMP‑PK Ki 0.48 µM, cAMP‑PK Ki 1.2 µM; H‑7: PKC Ki 6 µM
Divergent target engagement between structural analogs
Requires derivative‑specific selection for pathway studies
Kinase Profiling cAMP-dependent Kinase Protein Kinase C Structure-Activity Relationship

H-8 and H-7 Cytotoxicity in MDR Cancer Cells

H-8 and H-7 exhibit significantly different cytotoxic profiles against a panel of murine leukemia cell lines. H-8's growth-inhibitory effect is lost in multidrug-resistant (MDR) cells up to 200 µM, whereas H-7 inhibits the growth of both drug-sensitive and MDR cell lines uniformly [1].

H‑8 vs H‑7 in MDR Cells
Head‑to‑head
H‑8: no growth inhibition in MDR cells up to 200 µM; H‑7: inhibits both parental and MDR cells
Differential MDR cell‑model response context
Supports drug‑resistance pathway studies
Cancer Multidrug Resistance P388 Cells Cytotoxicity

HA-156: Critical Chlorine for MLC-Kinase Affinity

The presence of a chlorine atom at the 8-position of the isoquinoline ring is critical for potent MLC-kinase inhibition. HA-156, which contains the 8-chloro substituent, has a Ki of 7.3 µM for MLC-kinase, while its dechlorinated analog HA-100 exhibits markedly decreased affinity [1].

HA‑156 Chlorine Requirement
Head‑to‑head
HA‑156 (8‑Cl) Ki 7.3 µM for MLC‑kinase; HA‑100 (dechlorinated) markedly decreased affinity
8‑chloro substituent critical for target engagement
SAR evidence for scaffold modification
MLC-kinase Myosin Structure-Activity Relationship Hydrophobicity

Applications of Isoquinoline-8-sulfonamide Derivatives


CKI-7 for Circadian Rhythm and Wnt Signaling

CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide) is the preferred tool for dissecting the specific roles of Casein Kinase I (CK1) isoforms in cellular pathways like circadian rhythm regulation and Wnt signaling, where its 8.2-fold selectivity over Casein Kinase II prevents off-target pathway activation [1].

H-1152 for ROCK Cytoskeletal Dynamics

For experiments investigating Rho-associated kinase (ROCK) function in processes such as cell migration, neurite outgrowth, or smooth muscle contraction, the H-1152 derivative is essential. Its low nanomolar potency (Ki=1.6 nM) and exceptional selectivity profile (>394-fold over PKA, >5,000-fold over PKC) ensure that observed phenotypes can be confidently attributed to ROCK inhibition .

H-8 and H-7: Differentiating Signaling Pathways

The H-8 (cAMP/cGMP-dependent kinase inhibitor) and H-7 (PKC inhibitor) pair provides a powerful comparative toolkit for delineating the contributions of cyclic nucleotide-dependent and calcium/phospholipid-dependent signaling pathways to a given cellular response. Their distinct, quantified selectivity profiles allow for orthogonal validation and precise pathway mapping [2].

H-8 and H-7 in MDR Cancer Research

The differential activity of H-8 and H-7 against MDR cancer cell lines offers a unique experimental system to study drug resistance. The inability of H-8 to inhibit growth in MDR cells, in contrast to the uniform activity of H-7, can be leveraged to identify and validate cellular targets whose function is altered in resistant states, potentially uncovering new therapeutic vulnerabilities [3].

Application
Selection Property
Validation Focus
CK1 isoform pathway studies (circadian rhythm, Wnt signaling)
Isoform‑selectivity review
CK1‑specific endpoint validation
ROCK‑mediated cytoskeletal dynamics research
ROCK selectivity assay context
Cytoskeletal remodeling endpoints
cAMP/cGMP vs PKC pathway differentiation
Divergent kinase inhibition profiles
Orthogonal pathway validation
MDR mechanism of resistance studies
Differential MDR cell‑model response
Drug‑resistance pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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